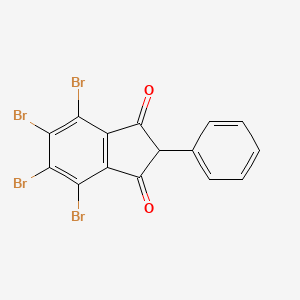
3-(2-chloro-6-fluorophenyl)-5-methyl-N-(5-methyl-2-pyridinyl)-4-isoxazolecarboxamide
Descripción general
Descripción
3-(2-chloro-6-fluorophenyl)-5-methyl-N-(5-methyl-2-pyridinyl)-4-isoxazolecarboxamide is a useful research compound. Its molecular formula is C17H13ClFN3O2 and its molecular weight is 345.8 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(5-methyl-2-pyridinyl)-4-isoxazolecarboxamide is 345.0680325 g/mol and the complexity rating of the compound is 456. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(5-methyl-2-pyridinyl)-4-isoxazolecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(5-methyl-2-pyridinyl)-4-isoxazolecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- ZnO single crystals, with their undisputed lattice integrity, are essential for fabricating high-quality ZnO-based photoelectronic devices. These crystals serve as ideal research subjects for understanding the underlying mechanisms of semiconductor photocatalysis and diluted magnetic semiconductors .
- Beyond its chemical applications, ZINC01021585 has relevance in nuclear physics. For instance, fast proton-induced fission of uranium-238 (238U) has been studied using theoretical models and experimental data. Protons with energies up to 40 MeV induce fission in 238U, leading to the production of radioisotopes with applications in medicine, electronics, and industry .
- ZnO nanoparticles (ZnONPs) have intrinsic toxicity, generating reactive oxygen species (ROS). This property makes them promising candidates for biological applications, including hindering microbial pathogens and malignant cells .
- Recent studies have improved ZnO efficiency by producing nanostructures such as nanowires and thin films. These nano-dimensions enhance ZnO’s properties for applications like defense against intracellular pathogens and brain tumors .
- While not directly related to ZINC01021585, optogenetics is an emerging field that uses light to control cellular processes. Understanding ZnO’s photoelectronic properties contributes to the development of optogenetic tools for neuroscience and medicine .
Semiconductor Photoelectronic Devices
Nuclear Physics Research
Biological Applications
Materials Science and Nanotechnology
Optogenetics
Mecanismo De Acción
Target of Action
ZINC01021585, also known as Oprea1_156430 or 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(5-methyl-2-pyridinyl)-4-isoxazolecarboxamide, is a zinc compound. Zinc is an essential trace mineral that regulates the expression and activation of biological molecules such as transcription factors, enzymes, adapters, channels, and growth factors, along with their receptors .
Mode of Action
Zinc has three primary biological roles: catalytic, structural, and regulatory . It is involved in the modulation of several zinc-dependent proteins, including transcription factors and enzymes of key cell signaling pathways .
Biochemical Pathways
Zinc plays a significant role in various biochemical pathways and cellular functions, such as the response to oxidative stress, homeostasis, immune responses, DNA replication, DNA damage repair, cell cycle progression, apoptosis, and aging . It is required for the synthesis of protein and collagen, thus contributing to wound healing and a healthy skin .
Pharmacokinetics
It is excreted primarily in the feces, with smaller amounts lost in urine and sweat .
Result of Action
The molecular and cellular effects of ZINC01021585 are likely to be similar to those of other zinc compounds. Zinc is involved in promoting malignancy and invasion in cancer cells, despite its low tissue concentration . It also plays a role in cell differentiation, proliferation, and apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ZINC01021585. For instance, temperature and salinity can jointly drive the toxicity of zinc oxide nanoparticles . Moreover, algal metabolism is vulnerable to environmental and natural perturbations and rapidly accumulates contaminants .
Propiedades
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-5-methyl-N-(5-methylpyridin-2-yl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O2/c1-9-6-7-13(20-8-9)21-17(23)14-10(2)24-22-16(14)15-11(18)4-3-5-12(15)19/h3-8H,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCIOOORSMFPRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzenesulfonamide](/img/structure/B3484468.png)
![4-ethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B3484473.png)

![2-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole](/img/structure/B3484491.png)
![4-[3-(trifluoromethyl)-4,5-dihydro-1H-furo[2,3-g]indazol-1-yl]benzoic acid](/img/structure/B3484495.png)
![2-[(2,4,6-trinitrophenyl)thio]-1H-benzimidazole](/img/structure/B3484512.png)
![2,2-diphenyl-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide](/img/structure/B3484519.png)
![3-[(1,3-benzodioxol-5-ylmethyl)thio]-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B3484520.png)


![5-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B3484537.png)
![N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3484547.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[3-(4-bromophenyl)acryloyl]piperazine](/img/structure/B3484554.png)
